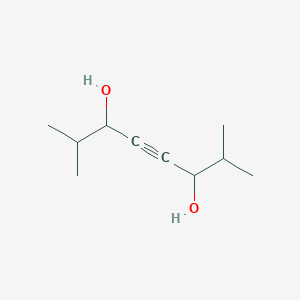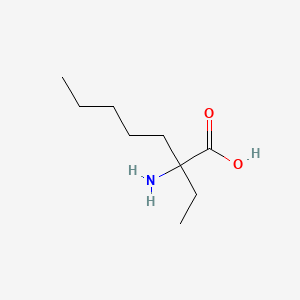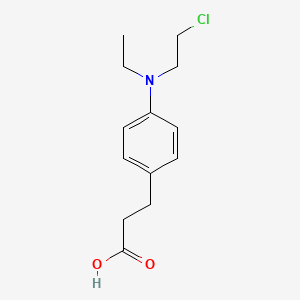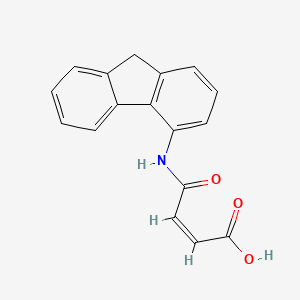
2,7-Dimethyloct-4-yne-3,6-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Dimethyloct-4-yne-3,6-diol is an organic compound with the molecular formula C₁₀H₁₈O₂ It is characterized by the presence of two hydroxyl groups (-OH) and a triple bond between carbon atoms at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
2,7-Dimethyloct-4-yne-3,6-diol can be synthesized through several methods. One common approach involves the reaction of acetylene with 3-methyl-2-butanone under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and distillation to achieve high purity levels of the final product .
Chemical Reactions Analysis
Types of Reactions
2,7-Dimethyloct-4-yne-3,6-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to different derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used for hydroxyl group substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or acids, while reduction can produce alkenes or alkanes .
Scientific Research Applications
2,7-Dimethyloct-4-yne-3,6-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 2,7-Dimethyloct-4-yne-3,6-diol involves its interaction with specific molecular targets. The compound can form hydrogen bonds with other molecules due to its hydroxyl groups, influencing various biochemical pathways. The triple bond also allows for unique reactivity, enabling the compound to participate in diverse chemical transformations .
Comparison with Similar Compounds
Similar Compounds
2,7-Dimethyloct-4-yne: Lacks the hydroxyl groups, resulting in different chemical properties.
2,7-Dimethyl-4-octin-3,6-diol: A stereoisomer with similar but distinct reactivity.
4-Octyne-3,6-diol,2,7-dimethyl: Another isomer with variations in molecular structure.
Uniqueness
2,7-Dimethyloct-4-yne-3,6-diol is unique due to its combination of hydroxyl groups and a triple bond, providing a versatile platform for chemical modifications and applications. Its distinct structure allows for specific interactions and reactivity not observed in similar compounds .
Properties
CAS No. |
6339-21-5 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
2,7-dimethyloct-4-yne-3,6-diol |
InChI |
InChI=1S/C10H18O2/c1-7(2)9(11)5-6-10(12)8(3)4/h7-12H,1-4H3 |
InChI Key |
FHOQZOTZSZDBES-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C#CC(C(C)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-hexadecyl-3-[(E)-(4-methylphenyl)methylideneamino]thiourea](/img/structure/B14731765.png)



![1-[4-(2-Pyrrolidin-1-ylethyl)phenyl]ethanone](/img/structure/B14731786.png)

![Bis[(3-bromophenyl)methyl]mercury](/img/structure/B14731800.png)

![2-Methyl-2-[(2-methylprop-1-en-1-ylidene)amino]propanenitrile](/img/structure/B14731809.png)
![2,2,6,6-Tetramethyl-1-[(4-methylbenzene-1-sulfonyl)oxy]piperidin-4-one](/img/structure/B14731811.png)
![N-(2-amino-2-oxoethyl)-2-[1-(2-methyl-1H-indol-3-yl)-3-oxo-1,3-dihydro-2H-isoindol-2-yl]propanamide](/img/structure/B14731816.png)

